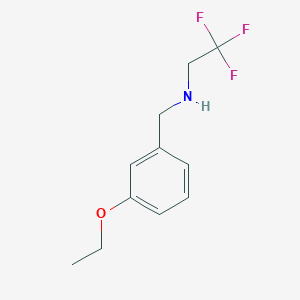

n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC19980756

Molecular Formula: C11H14F3NO

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14F3NO |

|---|---|

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | N-[(3-ethoxyphenyl)methyl]-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C11H14F3NO/c1-2-16-10-5-3-4-9(6-10)7-15-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |

| Standard InChI Key | YNDIJVQWUYDGMF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)CNCC(F)(F)F |

Introduction

Molecular Features and Structural Analysis

Chemical Identity

N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine has the molecular formula C₁₁H₁₄F₃NO and a molecular weight of 233.23 g/mol. Its IUPAC name is N-[(3-ethoxyphenyl)methyl]-2,2,2-trifluoroethanamine, and its canonical SMILES string is CCOC1=CC=CC(=C1)CNCC(F)(F)F. The compound’s structure combines a meta-ethoxy-substituted benzyl group with a trifluoroethylamine chain, creating a hybrid molecule with distinct electronic and steric properties.

Synthetic Pathways and Challenges

Plausible Synthetic Routes

Although no explicit synthesis for N-(3-ethoxybenzyl)-2,2,2-trifluoroethan-1-amine has been published, a feasible route involves reductive amination between 3-ethoxybenzaldehyde and 2,2,2-trifluoroethylamine:

-

Condensation: 3-Ethoxybenzaldehyde reacts with trifluoroethylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.

-

Reduction: The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to yield the final amine .

Challenges in Fluorinated Amine Synthesis

Introducing trifluoromethyl groups into amines often faces hurdles such as:

-

Low Nucleophilicity: The electron-withdrawing CF₃ group reduces the amine’s reactivity, requiring activated intermediates or harsh conditions .

-

Stability Issues: Trifluoroethylamines are prone to decomposition under acidic or oxidative conditions, complicating purification .

Applications in Medicinal Chemistry

Drug Discovery and Optimization

The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for central nervous system (CNS) therapeutics. For example:

-

NK-1 Receptor Antagonists: Analogous CF₃-containing amines show promise in treating chemotherapy-induced nausea and migraines .

-

Antimicrobial Agents: Fluorinated amines disrupt bacterial membrane potential, as seen in pyrimidine derivatives like n-isopentyl-4-(trifluoromethyl)pyrimidin-2-amine.

Pharmacokinetic Advantages

-

Half-Life Extension: The CF₃ group slows hepatic metabolism by cytochrome P450 enzymes, increasing bioavailability .

-

Blood-Brain Barrier Penetration: High lipophilicity (logP > 2) facilitates CNS uptake, critical for neuroactive drugs .

Material Science Applications

Fluorinated Polymers and Coatings

Incorporating N-(3-ethoxybenzyl)-2,2,2-trifluoroethan-1-amine into polymers improves:

-

Thermal Stability: Decomposition temperatures increase by 30–50°C compared to non-fluorinated analogs.

-

Chemical Resistance: Fluorine’s electronegativity shields against solvent attack, useful in industrial coatings.

Liquid Crystals and Electronic Materials

The compound’s rigid benzyl core and flexible ethoxy chain enable tunable mesophases in liquid crystal displays (LCDs). Trifluoromethyl groups further enhance dielectric anisotropy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume